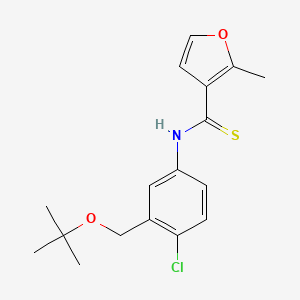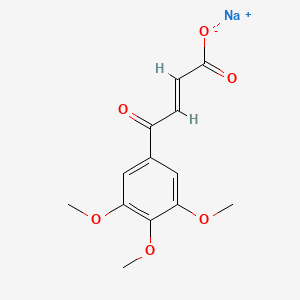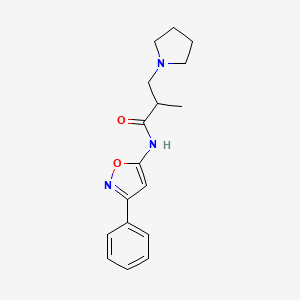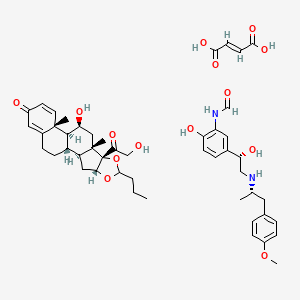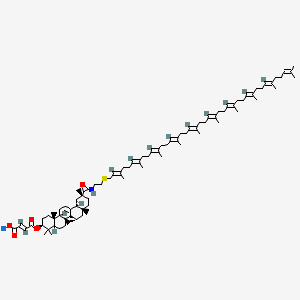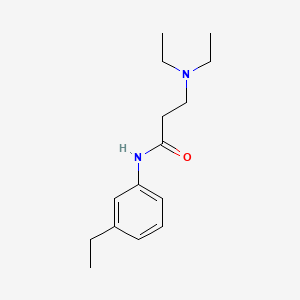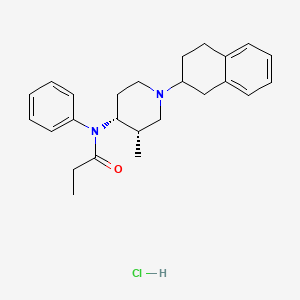
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole is a complex organic compound that features a tetrahydropyran ring and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole typically involves the condensation of 2-isopropyl-4-(3-methylbutyl)tetrahydropyran-4-yl]ethylamine with aromatic aldehydes, followed by reduction . The reaction conditions often include the use of acetyl chloride, succinic anhydride, and phthalic anhydride to produce the corresponding acetamides, succinimide, and phthalimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride, succinic anhydride, and phthalic anhydride . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include acetamides, succinimide, and phthalimide .
Aplicaciones Científicas De Investigación
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole involves its interaction with specific molecular targets and pathways
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Isopropyl-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)-1-morpholinoethan-1-one
- [2-Isopropyl-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile
Uniqueness
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
84125-35-9 |
|---|---|
Fórmula molecular |
C17H21NOS |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
4-phenyl-2-(2-propan-2-yloxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H21NOS/c1-12(2)16-10-14(8-9-19-16)17-18-15(11-20-17)13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3 |
Clave InChI |
YHRWMLAOIDLCPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(CCO1)C2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


